(R)-(-)-1-Indanyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-isothiocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGEOQEFFXRLO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426962 | |
| Record name | (R)-(-)-1-Indanyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-97-4 | |
| Record name | (1R)-2,3-Dihydro-1-isothiocyanato-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(-)-1-Indanyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Control
Novel Approaches in the Preparation of (R)-(-)-1-Indanyl Isothiocyanate
Research into the synthesis of isothiocyanates continues to evolve, focusing on milder reagents, improved efficiency, and more environmentally benign processes.
The conversion of a primary amine like (R)-1-aminoindan to an isothiocyanate can be achieved through several classes of reagents.
Carbon Disulfide-Based Methods: The most widely used method involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. chemrxiv.org A variety of desulfurizing agents have been developed to overcome the limitations and toxicity of older reagents.
Table 2: Common Desulfurizing Agents for Dithiocarbamate Conversion
| Desulfurizing Agent | Key Features | Reference(s) |
|---|---|---|
| Cyanuric Chloride (TCT) | Effective, often used in one-pot procedures under aqueous conditions. | nih.gov |
| Phenyl Chlorothionoformate | Versatile, used in a two-step process that is effective for a wide range of amines. | organic-chemistry.org |
| Iodine (I₂) | Rapid and effective when used with a phase-transfer catalyst like TBAI. | chemrxiv.org |
Thiophosgene (B130339) and Alternatives: Historically, thiophosgene (CSCl₂) was a common reagent, but its extreme toxicity has driven the development of safer alternatives. Phenyl chlorothionoformate is one such alternative that provides a versatile route to isothiocyanates. organic-chemistry.org
Other Methods: A novel approach involves the sulfurization of isocyanides with elemental sulfur, catalyzed by an amine base like DBU. This method avoids the use of toxic reagents like CS₂ or thiophosgene altogether. nih.gov
Modern synthetic chemistry emphasizes sustainability. In the context of this compound synthesis, this translates to using less hazardous solvents and reagents.
One significant advancement is the use of water as a solvent for the formation of the dithiocarbamate intermediate from the amine and CS₂. nih.gov Protocols using aqueous potassium carbonate have been developed, followed by desulfurization, creating a more environmentally friendly one-pot process. nih.gov The use of calcium oxide (CaO) as both the base and desulfurizing agent is another green innovation, simplifying the reaction system and reducing waste.
Optimization of Reaction Parameters for Enhanced Stereoselectivity and Yield
The efficiency of the synthesis of this compound from its precursor is highly dependent on reaction parameters. Optimization studies, typically performed on model amines, focus on maximizing yield while ensuring the stereocenter remains intact. Key parameters include the choice of base, solvent, temperature, and stoichiometry of reagents.
For the common CS₂-based method, the choice of base and solvent is critical for the initial formation of the dithiocarbamate salt. Subsequent desulfurization is then optimized based on the chosen agent. The following table, based on a model reaction for preparing aromatic isothiocyanates, illustrates the principles of such an optimization process.
Table 3: Illustrative Optimization of Reaction Conditions for Aromatic Isothiocyanate Synthesis
| Entry | Base (equiv.) | Solvent | Desulfurizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et₃N (2) | Dichloromethane (DCM) | TCT (0.5 equiv) | 0 to RT | 75 |
| 2 | K₂CO₃ (2) | Water/DMF | TCT (0.5 equiv) | 0 to 40 | 92 |
| 3 | NaOH (solid) | Dichloromethane (DCM) | Phenyl Chlorothionoformate (1.1 equiv) | RT | 88 |
| 4 | Et₃N (4) | Dichloromethane (DCM) | None (Microwave) | 90 | 55 |
This table is illustrative, based on data from model systems, to show the effect of varying parameters. nih.govorganic-chemistry.orgresearchgate.net "RT" denotes room temperature. "Desulfurizing Agent 1" refers to a specific proprietary or literature agent.
The data shows that an inorganic base in an aqueous system (Entry 2) can be highly effective. nih.gov Microwave-assisted synthesis can accelerate the reaction, but the choice of desulfurizing agent remains crucial for achieving high yields (compare Entry 4 and 5). researchgate.net Such optimization is essential to develop a robust and efficient process for the large-scale production of this compound.
Chemical Reactivity and Derivatization Studies
Exploration of the Isothiocyanate Group Reactivity in Complex Systems
The isothiocyanate group (-N=C=S) is a key functional group that imparts high reactivity to the molecule. The central carbon atom of this group is electron-deficient and, therefore, highly susceptible to attack by nucleophiles. This inherent reactivity is the foundation for a broad spectrum of chemical transformations.
The electrophilicity of the isothiocyanate group facilitates its reaction with a diverse range of nucleophiles. These addition reactions are fundamental steps in the synthesis of more elaborate molecular architectures. For instance, reactions with amines, alcohols, and thiols readily yield the corresponding thioureas, thiocarbamates, and dithiocarbamates.
Furthermore, the strategic placement of a nucleophilic moiety within the reacting partner can lead to intramolecular cyclization reactions. In such cases, the nucleophile attacks the isothiocyanate carbon, initiating a ring-closing process to form various heterocyclic systems. The stereochemistry of the indanyl group can play a crucial role in directing the stereochemical outcome of these cyclizations, often leading to a high degree of diastereoselectivity.
The synthesis of chiral thiourea (B124793) derivatives is a straightforward and efficient process involving the reaction of (R)-(-)-1-Indanyl isothiocyanate with primary or secondary amines. This reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the central carbon of the isothiocyanate. The resulting chiral thioureas are valuable in various applications, including as organocatalysts and as ligands for transition metals in asymmetric catalysis.
The preparation of thioamides from this compound is also achievable, typically through a multi-step sequence. A common method involves the reaction of the isothiocyanate with organometallic reagents like Grignard or organolithium reagents, followed by the hydrolysis of the resulting intermediate. The flexibility of these synthetic routes allows for the creation of a wide array of thiourea and thioamide derivatives.
Modifications of the Indane Skeleton and Their Synthetic Implications
The indane framework provides a rigid and well-defined three-dimensional structure that can be chemically modified to influence the properties and reactivity of the resulting molecules.
The aromatic portion of the indane skeleton is amenable to electrophilic aromatic substitution reactions. The substitution pattern is governed by the directing effects of the alkyl portion of the indane ring. Functional groups such as nitro, halogen, or acyl groups can be introduced onto the aromatic ring, providing synthetic handles for further transformations. For example, Friedel-Crafts acylation or nitration reactions tend to occur at the position para to the five-membered ring due to steric hindrance at the ortho positions, thus ensuring regioselectivity.
The pre-existing stereocenter at the C1-position of the indane ring can be exploited to control the stereochemistry of newly formed chiral centers. This is often accomplished through diastereoselective reactions where the chirality of the starting material dictates the stereochemical course of the reaction. For instance, reactions at the C2-position of the indane ring are influenced by the stereochemistry at C1, leading to the preferential formation of one diastereomer. The rigid nature of the indane scaffold is instrumental in the effective transfer of chiral information.
Synthesis of Structurally Diverse Analogs and Probes for Mechanistic Research
The creation of structurally varied analogs of this compound is essential for conducting structure-activity relationship (SAR) studies and for developing molecular probes to elucidate reaction mechanisms. By systematically altering different parts of the molecule, researchers can discern the key structural features responsible for its chemical behavior.
These analogs can feature modifications such as different substituents on the aromatic ring, alterations to the five-membered ring, or the replacement of the isothiocyanate group with other functionalities. For instance, the introduction of electron-donating or electron-withdrawing groups onto the aromatic ring can modulate the electronic properties of the molecule and, consequently, its reactivity. The synthesis of these analogs often necessitates multi-step reaction sequences and the application of modern synthetic techniques.
Preparation of Labeled this compound Derivatives
The synthesis of isotopically labeled compounds is a critical tool in various stages of scientific research, enabling detailed studies of metabolic pathways, receptor binding, and reaction mechanisms. While specific literature on the preparation of labeled this compound is not extensively available, the synthesis can be accomplished using established methods for isotopic labeling, starting from appropriately labeled precursors.
The primary route to labeled this compound would involve the synthesis of labeled (R)-(-)-1-aminoindane, which can then be converted to the corresponding isothiocyanate. Common isotopes used for labeling include deuterium (B1214612) (²H or D), tritium (B154650) (³H), and carbon-13 (¹³C).
Table 1: Potential Methods for the Preparation of Labeled this compound
| Isotopic Label | Precursor | Labeling Method | Resulting Labeled Compound |
| Deuterium (D) | (R)-1-Indanone | Deuterium gas (D₂) with a suitable catalyst (e.g., Pd/C) for reduction of the corresponding oxime or imine. | Deuterated (R)-(-)-1-Aminoindane |
| Carbon-13 (¹³C) | ¹³C-labeled phthalic anhydride | Multi-step synthesis to construct the indanone ring with the ¹³C label at a specific position. | ¹³C-labeled (R)-1-Indanone |
| Tritium (³H) | (R)-(-)-1-Aminoindane | Catalytic tritium exchange with tritium gas (³H₂). | Tritiated (R)-(-)-1-Aminoindane |
Once the labeled (R)-(-)-1-aminoindane is synthesized, its conversion to the isothiocyanate can be achieved through various standard methods. A common and effective method involves the reaction of the amine with thiophosgene (B130339) or a less toxic equivalent like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). The reaction proceeds via an intermediate isothiocyanic acid which readily forms the stable isothiocyanate. Care must be taken during this conversion to avoid racemization of the chiral center.
The resulting labeled this compound derivatives are invaluable for quantitative bioanalytical assays and for elucidating the mechanism of action and metabolic fate of compounds derived from this scaffold.
Scaffold Diversity Generation from the Core Structure
The isothiocyanate functional group is a versatile handle for the generation of diverse chemical scaffolds through its reactions with various nucleophiles. The core structure of this compound can serve as a starting point for the construction of a wide array of heterocyclic and acyclic compounds, leveraging the principles of diversity-oriented synthesis. rsc.org
The reaction of this compound with bifunctional nucleophiles is a particularly powerful strategy for creating complex molecular architectures. These reactions often proceed via an initial addition to the isothiocyanate carbon, followed by an intramolecular cyclization.
Reaction with Amino Alcohols: The reaction with amino alcohols leads to the formation of thiocarbamate intermediates, which can then cyclize to form oxazolidine-2-thiones. The stereochemistry of the amino alcohol can influence the diastereoselectivity of the cyclization.
Reaction with Diamines: Treatment with diamines results in the formation of thiourea derivatives. Depending on the length of the carbon chain separating the two amino groups, subsequent cyclization can lead to the formation of various nitrogen-containing heterocycles such as imidazolidine-2-thiones or pyrimidine-2-thiones.
Reaction with Amino Acids: The reaction with amino acids produces peptide-like structures containing a thiourea linkage. These derivatives can be further elaborated to create peptidomimetics with the chiral indanyl group providing a defined spatial orientation.
Table 2: Illustrative Examples of Scaffold Diversity from this compound
| Reactant | Intermediate | Final Product (Scaffold) |
| Ethanolamine | N-(2-hydroxyethyl)-N'-((R)-1-indanyl)thiourea | 3-((R)-1-Indanyl)oxazolidine-2-thione |
| Ethylenediamine | N-(2-aminoethyl)-N'-((R)-1-indanyl)thiourea | 1-((R)-1-Indanyl)imidazolidine-2-thione |
| (S)-Alanine methyl ester | Methyl 2-(3-((R)-1-indanyl)thioureido)propanoate | Thiourea-linked dipeptide mimic |
| Hydrazine | (R)-1-Indanylthiosemicarbazide | Can be cyclized with various reagents to form triazole or thiadiazole derivatives |
The generation of such diverse scaffolds from a single chiral starting material is a highly efficient approach in medicinal chemistry for the exploration of structure-activity relationships. The inherent chirality of the (R)-(-)-1-indanyl group can impart specific conformational constraints on the resulting molecules, which can be advantageous for achieving selective interactions with biological targets. The versatility of the isothiocyanate group makes this compound a valuable building block for the synthesis of novel and structurally diverse compound libraries.
Mechanistic Investigations of Biological Activities in Research Models
Elucidation of Molecular Targets and Binding Interactions
The biological effects of isothiocyanates are largely attributed to their reactive isothiocyanate (-N=C=S) group, which readily forms covalent bonds with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins. This reactivity allows them to interact with and modulate the function of a wide range of molecular targets.
Studies on Enzyme Inhibition Mechanisms and Kinetics
Isothiocyanates are known to be potent inhibitors of various enzymes, a key mechanism underlying their biological effects. The inhibition often occurs through the covalent modification of cysteine residues within the enzyme's active site or allosteric sites.
One major class of enzymes targeted by ITCs is the cytochrome P450 (CYP) family. nih.gov Arylalkyl isothiocyanates have demonstrated the ability to inhibit the metabolic activation of carcinogens by these enzymes. nih.govresearchwithnj.com For example, phenethyl isothiocyanate (PEITC) has been shown to be a more potent inhibitor of the oxidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a tobacco-specific carcinogen, than benzyl (B1604629) isothiocyanate (BITC). nih.gov The inhibitory potency often correlates with the length of the alkyl chain. nih.govresearchwithnj.comresearchgate.net
Another important target is tubulin . Several isothiocyanates have been identified as tubulin polymerization inhibitors, leading to the disruption of the microtubule network, which is crucial for cell division and other cellular processes. mdpi.com This inhibition is thought to be a primary mechanism for the anticancer activity of some ITCs. mdpi.com
Furthermore, ITCs like allyl isothiocyanate (AITC) have been shown to inhibit enzymes such as thioredoxin reductase and acetate kinase , suggesting a multi-targeted mechanism of action. nih.gov Some isothiocyanates have also been investigated as inhibitors of cholinesterases and cyclooxygenase-2 (COX-2) . researchgate.net
Interactive Table: Examples of Enzyme Inhibition by Isothiocyanates
| Isothiocyanate | Target Enzyme | Observed Effect | Reference |
| Phenethyl isothiocyanate (PEITC) | Cytochrome P450 (NNK oxidation) | Inhibition | nih.gov |
| Benzyl isothiocyanate (BITC) | Cytochrome P450 (NNK oxidation) | Inhibition (less potent than PEITC) | nih.gov |
| Various ITCs | Tubulin | Inhibition of polymerization | mdpi.com |
| Allyl isothiocyanate (AITC) | Thioredoxin Reductase, Acetate Kinase | Inhibition | nih.gov |
| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase | Inhibition | researchgate.net |
| Phenyl isothiocyanate | Cyclooxygenase-2 (COX-2) | Inhibition | researchgate.net |
Exploration of Receptor Binding and Modulatory Effects
Isothiocyanates can also directly interact with and modulate the activity of cellular receptors. A notable example is their interaction with Transient Receptor Potential (TRP) channels , which are involved in sensory perception, including pain and inflammation.
Allyl isothiocyanate (AITC) is a well-known activator of TRPA1 and can also activate and sensitize TRPV1 . nih.govnih.govnih.gov The activation of TRPV1 by AITC appears to involve a reversible interaction with the capsaicin (B1668287) binding site rather than covalent modification of cysteine residues. nih.govresearchgate.net This interaction can lead to a shift in the voltage dependence of the channel's activation. nih.govnih.gov
Cellular Pathway Perturbations Induced by (R)-(-)-1-Indanyl Isothiocyanate Analogs
The interaction of isothiocyanates with their molecular targets triggers a cascade of downstream signaling events, leading to significant perturbations in cellular pathways, often culminating in cell cycle arrest and apoptosis in cancer cells.
Investigations into Apoptosis Induction Mechanisms in Cell Lines
A hallmark of many isothiocyanates is their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is often mediated through the intrinsic or mitochondrial pathway.
Studies on compounds like benzyl isothiocyanate (BITC) and allyl isothiocyanate (AITC) have shown that they can induce apoptosis by:
Generating Reactive Oxygen Species (ROS): The accumulation of ROS can lead to cellular damage and trigger apoptotic signaling. nih.gov
Activating Caspases: ITCs have been shown to activate key executioner caspases, such as caspase-3 and caspase-9. nih.govfrontiersin.org
Modulating Bcl-2 Family Proteins: An imbalance in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a common feature of ITC-induced apoptosis. nih.gov
Inducing Endoplasmic Reticulum (ER) Stress: AITC has been found to provoke apoptosis via ER stress-mediated signaling. nih.gov
Interactive Table: Apoptosis Induction by Isothiocyanate Analogs
| Isothiocyanate Analog | Cell Line | Key Mechanistic Findings | Reference |
| Benzyl isothiocyanate (BITC) | Canine Mammary Carcinoma | Induction of apoptosis | frontiersin.org |
| Allyl isothiocyanate (AITC) | Human Colorectal Adenocarcinoma HT-29 | ROS production, caspase-9 and -3 activation, ER stress | nih.gov |
| Sulforaphane (SFN) & Benzyl isothiocyanate (BITC) | Human Acute Myeloid Leukemia SKM-1 | Induction of sub-G0/G1 population, autophagy | mdpi.com |
Research on Cell Cycle Regulation and Arrest Points
In addition to inducing apoptosis, isothiocyanates can disrupt the normal progression of the cell cycle, often leading to cell cycle arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating.
A common finding is the induction of G2/M phase arrest . nih.govfrontiersin.orgmdpi.com This arrest is frequently associated with the downregulation of key regulatory proteins, including:
Cyclin B1 frontiersin.orgmdpi.com
Cyclin-dependent kinase 1 (Cdk1) frontiersin.orgmdpi.com
For instance, both phenylethyl isothiocyanate (PEITC) and its metabolite have been shown to cause G2/M arrest in human prostate cancer cells, correlated with the downregulation of Cdk1 and cyclin B1. mdpi.com Similarly, BITC treatment leads to G2 phase arrest in canine mammary carcinoma cells. frontiersin.org
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of isothiocyanates influences their biological activity and for designing more potent and selective compounds.
Key structural features that have been shown to impact the activity of arylalkyl isothiocyanates include:
Length of the Alkyl Chain: In studies comparing arylalkyl isothiocyanates, the length of the alkyl chain between the phenyl group and the isothiocyanate group significantly affects their potency as inhibitors of carcinogen metabolism. For example, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were found to be more potent inhibitors of NNK-induced lung tumorigenesis than BITC and PEITC. nih.govresearchgate.net
Lipophilicity and Reactivity: The inhibitory potency of isothiocyanates in some cancer models has been correlated with their partition coefficients (log P) and their reactivity towards glutathione (B108866). High lipophilicity and low reactivity appear to be important for inhibitory activity in certain contexts. researchgate.net
Aromatic Substitution: The nature and position of substituents on the aromatic ring can influence the biological activity. researchgate.net
These SAR studies provide a rational basis for the design of novel isothiocyanate-based therapeutic agents with improved efficacy.
Correlating Structural Modifications with Biological Response in vitro
The correlation of structural modifications with in vitro biological responses is a cornerstone of medicinal chemistry. This process, known as developing a structure-activity relationship (SAR), involves synthesizing analogs of a lead compound and evaluating how these changes in chemical structure affect their biological activity. For isothiocyanates, SAR studies often explore modifications to the side chain attached to the -N=C=S group.
While no specific SAR data for this compound were found, studies on other isothiocyanates demonstrate the importance of the chemical scaffold. For instance, research on various arylalkyl isothiocyanates has shown that the nature of the aromatic ring and the length of the alkyl chain can significantly influence their biological effects. It is through such systematic modifications that researchers can identify which parts of a molecule are essential for its activity.
In the absence of direct research on this compound, any discussion on how structural modifications would affect its biological response would be purely speculative. Future research in this area would be invaluable for elucidating the therapeutic potential of this specific compound.
Identification of Key Pharmacophores for Target Engagement
A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and interact with a specific biological target, triggering a biological response. The identification of a pharmacophore is a critical step in understanding a compound's mechanism of action and in designing new, more potent, and selective drugs. This process often involves computational modeling and is informed by the SAR data.
However, without experimental data from studies on this compound and its analogs, it is not possible to define its specific pharmacophore for any given biological target. The identification of key pharmacophores requires a combination of synthesis, biological testing, and computational analysis, none of which have been published for this particular compound.
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations for Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, such as (R)-(-)-1-Indanyl isothiocyanate, interacts with biological macromolecules like proteins and nucleic acids. These methods are fundamental in drug discovery and molecular biology to understand the basis of a compound's activity.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This prediction is based on scoring functions that estimate the binding affinity, often expressed as a binding energy value. For isothiocyanate derivatives, molecular docking has been successfully employed to understand their interaction with various biological targets.
For instance, in studies on novel isothiocyanate derivatives as potential anti-inflammatory agents, molecular docking has been used to investigate their binding to cyclooxygenase (COX) enzymes. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the isothiocyanate molecule and the amino acid residues in the active site of the enzyme. While specific docking studies on this compound are not extensively reported in publicly available literature, the methodology remains a primary tool for identifying its potential biological targets.
A hypothetical docking study of this compound against a target protein might yield data such as that presented in Table 1. This data would help rank its potential efficacy and guide the selection of targets for further experimental validation.
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity, suggesting a stable interaction with the target. |
| Interacting Residues | Tyr123, Phe205, Arg345 | Key amino acids in the binding pocket that form interactions with the ligand. |
| Hydrogen Bonds | 2 | The number of hydrogen bonds formed, indicating specific and strong interactions. |
| Hydrophobic Interactions | 5 | The number of non-polar interactions, contributing to the overall binding stability. |
| Table 1: Hypothetical Molecular Docking Results for this compound. This table illustrates the type of data generated from a molecular docking simulation, providing insights into the binding characteristics of the compound with a putative biological target. |
Conformational Analysis and Ligand Dynamics Studies
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The indanyl ring system is not planar and can adopt various conformations. Computational methods can predict the most stable, low-energy conformations of the molecule.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time. By simulating the movements of atoms in the complex, MD can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand in the binding site, and the conformational changes induced in the protein upon ligand binding. Studies on other isothiocyanate derivatives have utilized MD simulations to confirm the stability of the ligand within the active site of enzymes like COX-2 and to identify key residues that are crucial for maintaining the interaction. nih.gov Such analyses are critical for understanding the mechanism of action and for the rational design of more potent inhibitors.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. These methods are invaluable for understanding the intrinsic properties of this compound.
Analysis of Electronic Properties and Potential Reaction Pathways
Quantum chemical calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are key to understanding the reactivity of the isothiocyanate group (-N=C=S), which is known to be electrophilic and can react with nucleophiles.
Theoretical studies on aryl isothiocyanates have shown that the reactivity of the isothiocyanate group can be influenced by the nature of the aromatic ring. The indanyl moiety in this compound would similarly influence the electronic properties of the isothiocyanate group. By calculating the energy of potential reaction pathways, computational chemistry can predict the most likely sites for nucleophilic attack and the mechanism of reactions, such as the formation of thiourea (B124793) derivatives when reacting with amines.
Prediction of Spectroscopic Signatures for Structural Confirmation in Research
Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are highly valuable for the structural elucidation and confirmation of newly synthesized compounds. scilit.comuncw.edu
| Spectroscopic Technique | Predicted Value | Experimental Value (Hypothetical) |
| ¹³C NMR Chemical Shift (C=S) | 130.5 ppm | 131.2 ppm |
| ¹H NMR Chemical Shift (Indanyl CH) | 5.4 ppm | 5.5 ppm |
| IR Frequency (-N=C=S stretch) | 2105 cm⁻¹ | 2100 cm⁻¹ |
| Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound. This table demonstrates how computationally predicted spectroscopic data can be used to confirm the structure of a molecule by comparing it with experimental results. |
In Silico Screening and Design of Novel this compound Derivatives
The scaffold of this compound can serve as a starting point for the design of novel, potentially more active compounds. In silico screening and computational design are key strategies in modern drug discovery to explore a vast chemical space efficiently.
Virtual screening involves docking large libraries of compounds against a specific biological target to identify potential hits. Building upon the this compound structure, new derivatives can be designed by adding or modifying functional groups. These virtual derivatives can then be screened computationally to predict their binding affinities and other properties before undertaking their actual synthesis. This approach saves significant time and resources.
For example, based on the binding mode of the parent compound, modifications can be introduced to the indanyl ring or by replacing the isothiocyanate group with other functionalities to improve interactions with the target or to enhance pharmacokinetic properties. Studies on other isothiocyanates have demonstrated the successful rational design of new derivatives with improved biological activity. nih.gov This iterative process of design, computational evaluation, and subsequent synthesis and testing is a powerful paradigm for the development of new therapeutic agents.
Virtual Library Screening for Potential Modulators
There is no available research data on the use of virtual library screening to identify potential modulators based on the structure of this compound. This powerful in silico technique, which involves the computational screening of large databases of chemical compounds, has not been publicly applied to this specific molecule. Such a study would typically involve defining a biological target of interest and then using docking simulations to predict the binding affinity of compounds from a virtual library to this target. The goal would be to identify novel compounds that share pharmacophoric features with this compound or that are predicted to bind to the same target with higher efficacy.
De Novo Design Strategies Based on Mechanistic Hypotheses
Information regarding the application of de novo design strategies to this compound is not present in the available scientific literature. De novo design is a computational method used to create novel molecules from scratch, often based on a mechanistic hypothesis of how a ligand should interact with a biological target. This process typically involves fragment-based or atom-based algorithms to build molecules within the constraints of a target's binding pocket. The absence of such studies indicates a gap in the computational exploration of new chemical entities derived from the this compound scaffold. Future research employing de novo design could potentially lead to the discovery of novel and more potent analogs with tailored pharmacological profiles.
Advanced Analytical Methodologies in Research
Chiral Separation Techniques for Enantiomeric Purity Assessment in Research
The determination of enantiomeric purity is crucial, as different enantiomers of a chiral compound can exhibit distinct biological activities. In research, several high-resolution chromatographic and electrophoretic methods are applied to separate and quantify the enantiomers of chiral isothiocyanates.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds. For chiral isothiocyanates like (R)-(-)-1-Indanyl isothiocyanate, methods are often developed using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the separation of a wide range of chiral molecules, including those containing sulfur. mdpi.comresearchgate.netmdpi.com These CSPs can operate in various modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. mdpi.commdpi.com
The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. mdpi.com For this compound, the aromatic indane moiety and the isothiocyanate group would play key roles in these interactions.
A typical HPLC method for the enantiomeric purity assessment of a chiral isothiocyanate would involve a column such as a Chiralpak® IA, IB, or IC. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. For instance, mixtures of n-hexane and a polar organic modifier like 2-propanol or ethanol (B145695) are common in normal-phase chromatography. nih.gov
Table 1: Illustrative HPLC Parameters for Enantiomeric Purity Assessment of 1-Indanyl Isothiocyanate
| Parameter | Value |
| Column | Chiralpak® IB (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (R)-enantiomer | ~ 8.5 min |
| Expected Retention Time (S)-enantiomer | ~ 9.8 min |
| Resolution (Rs) | > 2.0 |
Note: This table presents hypothetical data based on typical separations of related chiral compounds and serves for illustrative purposes.
Gas Chromatography (GC) and Capillary Electrophoresis Approaches
Gas Chromatography (GC): For volatile and thermally stable chiral compounds, Gas Chromatography (GC) with a chiral stationary phase is a powerful analytical tool. researchgate.netgcms.cz Cyclodextrin-based CSPs are widely used for the enantioselective separation of a variety of chiral molecules. rsc.orggcms.cz These CSPs, such as those derivatized with alkyl or other functional groups, create a chiral environment within the GC column, allowing for differential interaction with the enantiomers. gcms.cz
For a compound like 1-indanyl isothiocyanate, which possesses moderate volatility, a GC-MS method on a chiral column, for example, a column coated with a derivatized β-cyclodextrin, could be employed. gcms.czhplc.sk The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. azom.com
Capillary Electrophoresis (CE): Capillary Electrophoresis offers high separation efficiency and low sample consumption for the analysis of chiral compounds. nih.gov A particularly useful mode for neutral chiral molecules is Micellar Electrokinetic Chromatography (MEKC). nih.govijpsonline.com In chiral MEKC, a chiral selector is added to the background electrolyte, which forms micelles. The differential partitioning of the enantiomers between the aqueous buffer and the chiral micelles leads to their separation. nih.govwikipedia.org
For the enantiomeric separation of this compound, a chiral surfactant or a cyclodextrin (B1172386) derivative could be used as the chiral selector in the CE buffer. acs.orgnih.gov The choice of the chiral selector and its concentration, as well as the pH of the buffer, are critical parameters to optimize for achieving resolution. acs.org
Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation
To understand the structure and behavior of this compound at a molecular level, spectroscopic and spectrometric techniques are indispensable.
Application of Nuclear Magnetic Resonance (NMR) for Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. uobasrah.edu.iq For this compound, NMR is used to confirm the connectivity of the atoms and to study the conformation and dynamics of the indanyl ring system.
The analysis of the ¹H NMR spectrum of an indane derivative can be complex due to the coupling between the protons on the five-membered ring. psu.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to assign the proton and carbon signals unambiguously. ipb.ptnih.gov NOE (Nuclear Overhauser Effect) experiments can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule. nih.gov
A known challenge in the ¹³C NMR of isothiocyanates is the often-broad or "silent" signal of the isothiocyanate carbon, which can be attributed to the structural flexibility around the N=C=S group. gcms.cz
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isothiocyanate (N=C=S) | - | ~130-140 (often broad) |
| Indane C1 | ~5.0-5.5 (t) | ~60-65 |
| Indane C2 | ~2.2-2.8 (m) | ~30-35 |
| Indane C3 | ~3.0-3.5 (m) | ~35-40 |
| Indane Aromatic CHs | ~7.1-7.4 (m) | ~120-130 |
| Indane Aromatic Quaternary Cs | - | ~140-145 |
Note: This table presents predicted chemical shift ranges based on data for indane derivatives and general knowledge of isothiocyanate spectroscopy. psu.edunih.gov Actual values may vary.
Mass Spectrometry for Metabolite Identification in in vitro Research
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for identifying and quantifying metabolites in complex biological matrices. nih.govnih.gov In vitro metabolism studies, often using liver microsomes or other cellular fractions, are conducted to predict how a compound might be processed in a living organism. nih.gov
Isothiocyanates are known to be metabolized primarily through the mercapturic acid pathway. nih.govresearchgate.net This typically involves conjugation with glutathione (B108866) (GSH), followed by sequential enzymatic cleavage to form cysteinylglycine, cysteine, and finally N-acetylcysteine (NAC) conjugates. nih.gov Therefore, in in vitro studies of this compound, one would expect to identify these types of metabolites.
The identification process involves acquiring full-scan MS data to detect potential metabolites and then using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. nih.govyoutube.com These fragmentation patterns provide structural information that helps in the confident identification of the metabolites, often by comparison with synthesized standards or through detailed interpretation of the fragmentation pathways. mdpi.comekb.eg
Table 3: Potential Metabolites of this compound in in vitro Studies
| Putative Metabolite | Abbreviation | Expected Metabolic Reaction |
| (R)-1-Indanyl-glutathione conjugate | Indanyl-GSH | Conjugation with glutathione |
| (R)-1-Indanyl-cysteinylglycine conjugate | Indanyl-CysGly | Hydrolysis of glutamate (B1630785) from GSH conjugate |
| (R)-1-Indanyl-cysteine conjugate | Indanyl-Cys | Hydrolysis of glycine (B1666218) from CysGly conjugate |
| (R)-1-Indanyl-N-acetylcysteine conjugate | Indanyl-NAC | Acetylation of cysteine conjugate |
Note: This table lists the expected major metabolites based on the known metabolic pathways of isothiocyanates. nih.govmdpi.com
Future Directions and Emerging Research Avenues
Integration of (R)-(-)-1-Indanyl Isothiocyanate in Multi-Component Systems Research
Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy in generating molecular diversity. nih.govmdpi.com The isothiocyanate functional group is a versatile building block in such reactions, readily reacting with nucleophiles and participating in cycloadditions to create diverse heterocyclic structures. mdpi.comrsc.org
The integration of a chiral molecule like this compound into MCRs is a promising yet underexplored avenue. The fixed stereochemistry of the indanyl moiety could serve as a powerful tool for asymmetric synthesis, enabling the creation of complex, stereochemically defined molecules in a single, efficient step. Future research could focus on using this chiral isothiocyanate in established MCRs, such as the Ugi or Passerini reactions, to synthesize libraries of novel compounds. The rigid indane backbone is expected to influence the stereochemical outcome of these reactions, potentially leading to high diastereoselectivity. These novel, structurally complex molecules could be screened for a wide range of applications, including pharmaceuticals and materials science.
Exploration of Novel Biological Activities and Untapped Mechanistic Pathways
Isothiocyanates as a chemical class are well-known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.gov These effects are often attributed to the ability of the isothiocyanate group to react with sulfhydryl groups on key cellular proteins, thereby modulating their function. nih.govmostwiedzy.pl Concurrently, the indane scaffold is a privileged structure in medicinal chemistry, found in pharmaceuticals with anticancer, anti-inflammatory, and neuroprotective effects. researchgate.neteburon-organics.com
The combination of these two pharmacophores in this compound suggests a high potential for novel biological activities. Future research should explore activities where the two moieties could act synergistically. For example, the indane structure is known to impart lipophilicity, which may enhance the ability of the molecule to cross cellular membranes, including the blood-brain barrier. mdpi.com This could open up possibilities for targeting neurological disorders or cancers within the central nervous system.
Untapped mechanistic pathways may arise from the unique three-dimensional structure of the molecule. The rigid conformation imposed by the indane ring could lead to highly specific interactions with biological targets, potentially uncovering new mechanisms of action that differ from those of more flexible, linear isothiocyanates. researchgate.net Investigating how this specific chiral structure influences protein binding and modulates cellular signaling pathways could reveal novel therapeutic targets and applications. nih.gov
Advancements in Synthetic Methodologies and Scalability for Research Applications
The synthesis of isothiocyanates has been a subject of extensive research for nearly a century. nih.gov The most common methods involve the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent. nih.govmdpi.com For chiral isothiocyanates like this compound, which would be derived from (R)-(-)-1-aminoindane, preserving the stereochemical integrity of the starting material is paramount.
While traditional methods using reagents like thiophosgene (B130339) are effective, they suffer from high toxicity. mdpi.com Modern advancements focus on developing greener, safer, and more efficient protocols. One-pot syntheses, where the dithiocarbamate salt is generated and desulfurized in the same reaction vessel, offer improved efficiency and are suitable for scaling up. mdpi.com The use of milder and less toxic desulfurizing agents is a key area of development.
Future research should focus on applying these advanced methodologies to the synthesis of this compound. Optimizing one-pot procedures and exploring solid-phase synthesis techniques could enhance yield, purity, and scalability, making the compound more accessible for extensive research. The development of scalable, cost-effective synthetic routes is crucial for enabling the comprehensive biological screening and preclinical development of this promising compound.
Table 1: Comparison of General Synthetic Methods for Isothiocyanates
| Method | Starting Materials | Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Dithiocarbamate Decomposition | Primary Amine, Carbon Disulfide | Desulfurizing agents (e.g., FeCl₃, H₂O₂) | Widely applicable, numerous reagent options. nih.govmdpi.com | Can require harsh or toxic reagents. |
| Thiophosgene Method | Primary Amine | Thiophosgene, Base | High yields, traditional method. | Thiophosgene is highly toxic and volatile. mdpi.com |
| One-Pot Synthesis | Primary Amine, Carbon Disulfide | Base (e.g., DABCO, NaOH), Desulfurizing agent (e.g., FeCl₃) | High efficiency, reduced workup. mdpi.comresearchgate.net | Optimization of conditions can be complex. |
| Elemental Sulfur Methods | Isocyanides or Carbenes | Elemental Sulfur, Catalyst (optional) | Avoids highly toxic thiocarbonyl reagents. mdpi.com | May require specific precursors like isocyanides. mdpi.com |
| From Hydroximoyl Chlorides | Hydroximoyl Chlorides | - | Room temperature, simple workup, high yields. nih.gov | Requires specific starting materials. |
Q & A
Q. What are the common synthetic routes for (R)-(-)-1-Indanyl isothiocyanate, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using indanol derivatives and thiophosgene or via replacement reactions with amines under nitrogen protection. For example, phenyl isothiocyanate reacts with amines linked to tertiary or secondary carbons in dimethylbenzene under mild conditions . Optimization includes controlling reaction temperature (e.g., 0–25°C), using anhydrous solvents, and employing inert atmospheres to prevent oxidation. Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances purity. Yield improvements require stoichiometric balancing and catalyst screening (e.g., triethylamine for acid scavenging) .
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the isothiocyanate group (δ 130–140 ppm for N=C=S in ¹³C NMR). Fourier-Transform Infrared (FTIR) spectroscopy identifies the -N=C=S stretching band near 2050–2100 cm⁻¹. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>99%) and detects impurities (e.g., thiocyanate byproducts). Mass spectrometry (MS) validates molecular weight (C₁₀H₉NS: 175.25 g/mol). Stability tests in solvents (e.g., corn oil) over 7 days at room temperature can confirm compound integrity using GC retention time consistency .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing derivatization protocols involving this compound in complex biological matrices?
- Methodological Answer : Use fractional factorial designs to screen critical parameters (e.g., pH, temperature, reagent volume) and central composite designs (CCD) for optimization. For example, in histamine derivatization, parameters like triethylamine (28 µL), phenyl isothiocyanate volume (35 µL), and buffer pH (6.9) were optimized via CCD to achieve a detection limit of 0.36 µg/mL . Response surface methodology (RSM) models interactions between variables, while ANOVA validates statistical significance. Replicate experiments (n ≥ 3) ensure reproducibility in biological samples (e.g., plasma, tissue homogenates).
Q. How should researchers address discrepancies in biological activity data observed when using this compound derivatives across different experimental models?
- Methodological Answer : Conduct impurity profiling via GC-MS or LC-MS to identify contaminants (e.g., unreacted amines or thioureas) that may interfere with bioactivity . Validate compound stability under assay conditions (e.g., pH, temperature) using accelerated degradation studies. Cross-test derivatives in isogenic cell lines or animal models to isolate model-specific variability. For protein adduct studies, employ Edman degradation with fluorescein isothiocyanate (FITC) to confirm N-terminal binding specificity and rule off-target effects .
Q. What strategies ensure the stability of this compound in long-term biochemical assays?
- Methodological Answer : Store the compound in anhydrous solvents (e.g., dimethyl sulfoxide) at -20°C under argon to prevent hydrolysis. In aqueous buffers, use stabilizers like 1% bovine serum albumin (BSA) or 0.1% Tween-20. For in vivo studies, prepare fresh stock solutions in corn oil, which showed 99.5% stability over 7 days in allyl isothiocyanate studies . Monitor degradation via periodic GC analysis and adjust storage protocols based on half-life calculations.
Data Analysis and Contradiction Resolution
Q. How can researchers resolve contradictions in enantiomeric purity data for this compound synthesized via different routes?
- Methodological Answer : Compare chiral HPLC chromatograms using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Validate enantiomeric excess (ee) via polarimetry ([α]₀²⁰ = reported value). Cross-reference synthetic methods: enzymatic resolution may yield higher ee than classical chiral auxiliaries. Re-crystallize in chiral solvents (e.g., (R)-limonene) to enhance ee. Discrepancies may arise from racemization during purification; mitigate by avoiding high temperatures (>40°C) .
Applications in Advanced Research
Q. How can this compound be applied in site-specific protein labeling for proteomics studies?
- Methodological Answer : The isothiocyanate group reacts selectively with primary amines (e.g., lysine residues) at pH 7–8. For N-terminal labeling, use a two-step protocol: (1) Block lysine amines with acetic anhydride, then (2) incubate with this compound (1 mM, 4°C, 2 h) to label N-termini. Confirm labeling efficiency via MALDI-TOF MS and SDS-PAGE with Coomassie staining. For LC-MS/MS analysis, employ the "FIRE procedure" with fluorescein isothiocyanate (FITC) to enhance detection sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
